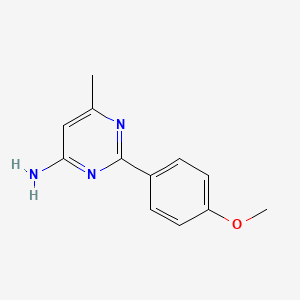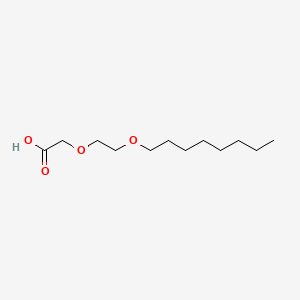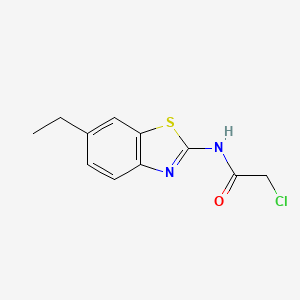![molecular formula C19H14N2 B14151980 2-(4-Methylphenyl)benzo[H]quinazoline CAS No. 88737-74-0](/img/structure/B14151980.png)
2-(4-Methylphenyl)benzo[H]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)benzo[H]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a benzoquinazoline core with a 4-methylphenyl substituent, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)benzo[H]quinazoline can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminobenzophenone with 4-methylbenzaldehyde in the presence of a suitable catalyst . The reaction is typically carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)benzo[H]quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
2-(4-Methylphenyl)benzo[H]quinazoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)benzo[H]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular signaling pathways . The compound’s ability to bind to DNA and interfere with DNA replication and transcription has also been studied, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
2-(4-Methylphenyl)benzo[H]quinazoline can be compared with other similar compounds, such as:
Quinazolinone: A closely related compound with a similar core structure but different substituents.
Benzoquinazoline: Another related compound with a fused benzene and quinazoline ring system.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Properties
CAS No. |
88737-74-0 |
|---|---|
Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)benzo[h]quinazoline |
InChI |
InChI=1S/C19H14N2/c1-13-6-8-15(9-7-13)19-20-12-16-11-10-14-4-2-3-5-17(14)18(16)21-19/h2-12H,1H3 |
InChI Key |
PWFYRMSMZANOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C3C=CC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14151912.png)
![2-([1,1'-Biphenyl]-3-yl)-N-methylacetamide](/img/structure/B14151914.png)
![N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B14151926.png)
![5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde](/img/structure/B14151934.png)
![3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione](/img/structure/B14151937.png)

![N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide](/img/structure/B14151943.png)
![2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14151954.png)

![(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxybutanimidamide](/img/structure/B14151967.png)
![3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one](/img/structure/B14151981.png)

